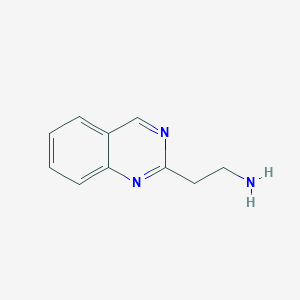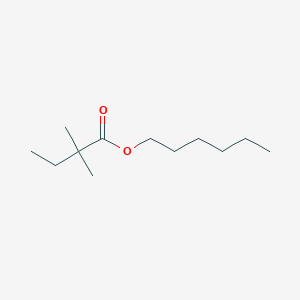
Hexyl 2,2-dimethylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexyl 2,2-dimethylbutanoate is an ester compound with the molecular formula C12H24O2. It is formed by the esterification of hexanol and 2,2-dimethylbutanoic acid. Esters like this compound are known for their pleasant fragrances and are often used in the flavor and fragrance industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hexyl 2,2-dimethylbutanoate can be synthesized through the esterification reaction between hexanol and 2,2-dimethylbutanoic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the removal of water, which drives the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method increases efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the reaction and simplify the separation process.
Analyse Des Réactions Chimiques
Types of Reactions
Hexyl 2,2-dimethylbutanoate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into hexanol and 2,2-dimethylbutanoic acid.
Reduction: Reduction of the ester can yield the corresponding alcohols.
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, forming a different ester.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products Formed
Hydrolysis: Hexanol and 2,2-dimethylbutanoic acid.
Reduction: Hexanol and 2,2-dimethylbutanol.
Transesterification: Various esters depending on the alcohol used.
Applications De Recherche Scientifique
Hexyl 2,2-dimethylbutanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its potential effects on biological systems, including its role in cell signaling and metabolism.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Widely used in the flavor and fragrance industry for its pleasant aroma.
Mécanisme D'action
The mechanism of action of Hexyl 2,2-dimethylbutanoate involves its interaction with various molecular targets. As an ester, it can participate in hydrolysis reactions catalyzed by esterases, leading to the release of hexanol and 2,2-dimethylbutanoic acid. These products can then interact with cellular pathways, influencing processes such as signal transduction and metabolic regulation.
Comparaison Avec Des Composés Similaires
Hexyl 2,2-dimethylbutanoate can be compared with other similar esters such as:
Hexyl acetate: Another ester with a fruity aroma, commonly used in the flavor and fragrance industry.
Hexyl butanoate: Similar in structure but with a different acid component, leading to variations in its fragrance profile.
Hexyl hexanoate: A longer-chain ester with distinct olfactory properties.
Uniqueness
This compound is unique due to the presence of the 2,2-dimethylbutanoic acid moiety, which imparts specific chemical and physical properties, including its distinct fragrance and reactivity in esterification and hydrolysis reactions.
Propriétés
Formule moléculaire |
C12H24O2 |
|---|---|
Poids moléculaire |
200.32 g/mol |
Nom IUPAC |
hexyl 2,2-dimethylbutanoate |
InChI |
InChI=1S/C12H24O2/c1-5-7-8-9-10-14-11(13)12(3,4)6-2/h5-10H2,1-4H3 |
Clé InChI |
IMSFZYPLGMKURM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOC(=O)C(C)(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


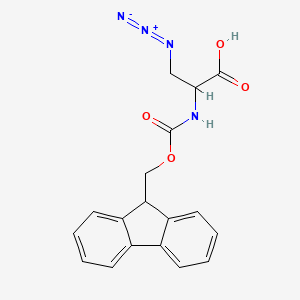


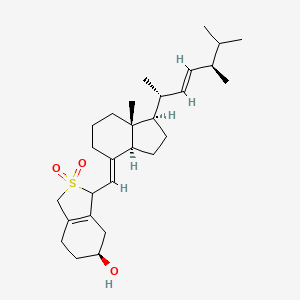
![[2-[2-Chloro-4-(trifluoromethyl)anilino]-3-methylbutyl] 2-cyano-2-(4-phenoxyphenyl)acetate](/img/structure/B13405185.png)

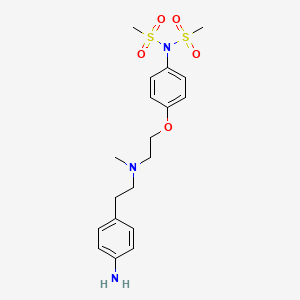

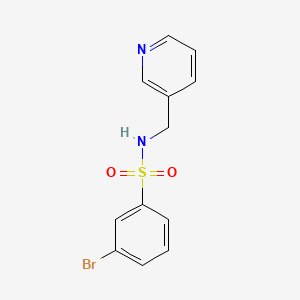
![3-(2-amino-2-oxoethyl)-7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid](/img/structure/B13405207.png)
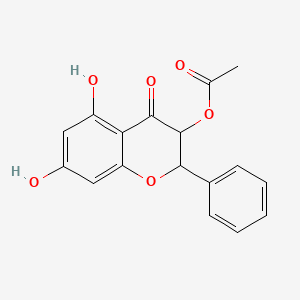
![1-[(2R,4S)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13405211.png)

